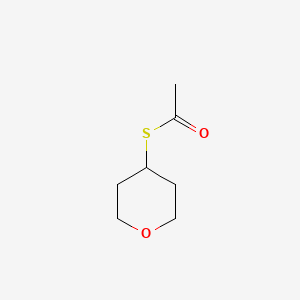
tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a triazole ring, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl bromoacetate with 3-methyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and triazole derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its biological activity.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester moiety can undergo hydrolysis, releasing the active triazole compound, which can then interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)propanoate
- Tert-butyl 2-(5-methyl-1H-1,2,3-triazol-1-yl)propanoate
- Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate
Uniqueness
Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-7(9(14)15-10(3,4)5)13-6-11-8(2)12-13/h6-7H,1-5H3 |
Clave InChI |
VRXPQQXYKBVWMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=N1)C(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)




![Benzonitrile, 4-[bis(phenylmethyl)amino]-](/img/structure/B8573480.png)
![N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B8573492.png)

![[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8573509.png)



![(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine](/img/structure/B8573550.png)
